molecular formula C7H8O2S B14721703 2-Furancarbothioic acid, O-ethyl ester CAS No. 13749-75-2

2-Furancarbothioic acid, O-ethyl ester

Cat. No.: B14721703
CAS No.: 13749-75-2
M. Wt: 156.20 g/mol
InChI Key: JNDFODSVSTYNHV-UHFFFAOYSA-N
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Description

2-Furancarbothioic acid, O-ethyl ester is an organic compound with the molecular formula C7H8O2S It is a derivative of furan, a heterocyclic organic compound, and contains a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarbothioic acid, O-ethyl ester can be synthesized through the esterification of 2-furancarbothioic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbothioic acid, O-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Corresponding substituted esters or thioesters.

Scientific Research Applications

2-Furancarbothioic acid, O-ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarbothioic acid, O-ethyl ester involves its interaction with various molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid, ethyl ester: Similar structure but contains a carboxylic ester instead of a thioester.

    2-Furancarbothioic acid, S-methyl ester: Contains a methyl group instead of an ethyl group.

    2-Furancarboxylic acid, methyl ester: Similar structure with a methyl ester group.

Uniqueness

2-Furancarbothioic acid, O-ethyl ester is unique due to its thioester functional group, which imparts distinct chemical reactivity compared to its carboxylic ester counterparts. This uniqueness makes it valuable in specific synthetic and research applications where thioester chemistry is advantageous.

Properties

CAS No.

13749-75-2

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

O-ethyl furan-2-carbothioate

InChI

InChI=1S/C7H8O2S/c1-2-8-7(10)6-4-3-5-9-6/h3-5H,2H2,1H3

InChI Key

JNDFODSVSTYNHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)C1=CC=CO1

Origin of Product

United States

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